Thermal Resistance: UV-3 (320 °C) Outperforms UV-1 (300 °C) and UV-2 (280 °C) in High-Temperature Polymer Processing
In a multi-product performance comparison table, UV-3 (formamidine type, CAS 586400-06-8) demonstrates a thermal resistance ceiling of 320 °C, exceeding that of UV-1 (benzotriazole type, 300 °C) by 20 °C and UV-2 (280 °C) by 40 °C . The Baidu Baike entry for UV-3 independently corroborates a thermal decomposition temperature approaching 300 °C under practical conditions [1]. This 20 °C margin versus UV-1 is operationally significant for engineering plastics (PET, PC, PA, PBT) and TPU that undergo compounding, extrusion, or injection molding at elevated temperatures where inadequate thermal stability causes absorber decomposition, color shift, and loss of UV protection.
| Evidence Dimension | Thermal resistance (maximum stable processing temperature) |
|---|---|
| Target Compound Data | 320 °C (thermal resistance); thermal decomposition temperature ~300 °C |
| Comparator Or Baseline | UV-1: 300 °C; UV-2: 280 °C |
| Quantified Difference | Δ = +20 °C vs. UV-1; Δ = +40 °C vs. UV-2 |
| Conditions | Compiled multi-product specification comparison; Baidu Baike technical summary |
Why This Matters
Higher thermal stability directly reduces the risk of additive degradation during high-temperature polymer processing, enabling reliable use in engineering thermoplastics and TPU without compensatory over-dosing or pre-mature UV protection failure.
- [1] Baidu Baike. 紫外线吸收剂UV-3. CAS 586400-06-8. Thermal decomposition temperature data. Accessed 2026. View Source
